

2-Fluoropropanedioic Acid (CAS 473-87-0): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

Cat. No.: B1328766

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropanedioic acid, also commonly known as 2-fluoromalonic acid, is a fluorinated derivative of malonic acid with the CAS number 473-87-0. The introduction of a fluorine atom onto the alpha-carbon of the dicarboxylic acid backbone significantly influences its physicochemical properties and reactivity. This makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.^{[1][2][3]} This technical guide provides a summary of the available physicochemical data, synthesis methodologies, and known biological roles of **2-fluoropropanedioic acid**.

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **2-fluoropropanedioic acid**, such as melting point, boiling point, and pKa, are not readily available in peer-reviewed literature. However, based on its structure and data from related compounds, certain properties can be inferred. It is a solid at room temperature.^[4] The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid groups compared to unsubstituted malonic acid.^{[5][6][7]}

Property	Value	Source(s)
CAS Number	473-87-0	[4] [8]
Molecular Formula	C ₃ H ₃ FO ₄	[4]
Molecular Weight	122.05 g/mol	[4]
Appearance	White to Off-White Solid	-
LogP (calculated)	-0.155	[8]
Solubility	Slightly soluble in DMSO and Methanol	-
pKa	Data not available. Expected to be a stronger acid than malonic acid.	

Synthesis of 2-Fluoropropanedioic Acid

The primary route to **2-fluoropropanedioic acid** is through the hydrolysis of its diethyl ester, diethyl 2-fluoromalonate. The synthesis of the diethyl ester precursor is well-established and can be achieved through several methods, including direct fluorination of diethyl malonate or halogen exchange reactions.[\[9\]](#)[\[10\]](#)

A significant challenge in the synthesis of **2-fluoropropanedioic acid** is the propensity for decarboxylation under harsh hydrolysis conditions, which can lead to the formation of 2-fluoropropionic acid as a byproduct.[\[4\]](#)[\[11\]](#)[\[12\]](#) Therefore, mild reaction conditions are essential.

Experimental Protocol: Hydrolysis of Diethyl 2-Fluoromalonate (Conceptual)

While a specific, detailed protocol for the hydrolysis of diethyl 2-fluoromalonate to **2-fluoropropanedioic acid** is not extensively detailed in the available literature, a general approach using lithium hydroxide is suggested.[\[13\]](#) A conceptual protocol is outlined below, which would require optimization.

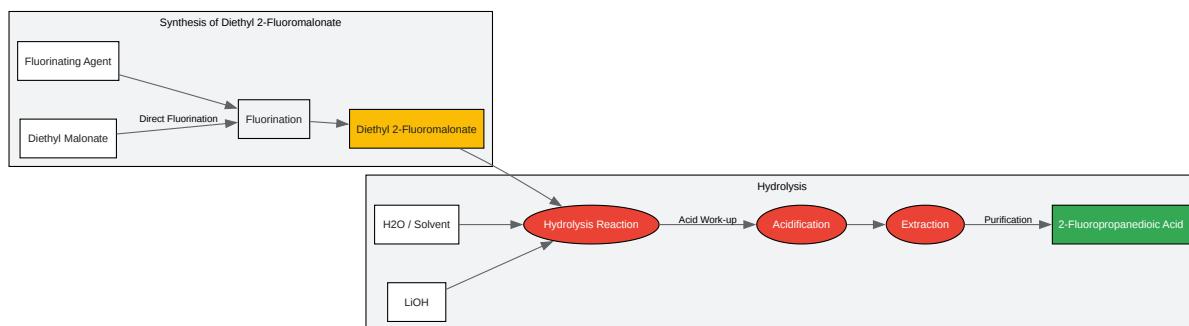
Materials:

- Diethyl 2-fluoromalonate
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Water (H_2O)
- Ethanol (EtOH) or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve diethyl 2-fluoromalonate in a suitable solvent such as ethanol or THF.
- **Saponification:** Add an aqueous solution of lithium hydroxide monohydrate (typically 2-3 equivalents) to the flask.
- **Reaction:** Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material and to minimize the formation of decarboxylated byproducts.
- **Work-up:**
 - Once the reaction is complete, remove the organic solvent under reduced pressure.
 - Acidify the remaining aqueous solution to a low pH (e.g., $\text{pH} < 2$) by the slow addition of aqueous HCl.
 - Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
 - Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

- Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude **2-fluoropropanedioic acid**. Further purification may be achieved by recrystallization.



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Caption: Conceptual workflow for the synthesis of **2-fluoropropanedioic acid**.

Biological Activity and Applications

2-Fluoropropanedioic acid serves as a valuable precursor in the synthesis of more complex, biologically active molecules. The fluorine atom can impart unique properties to the target molecule, a strategy widely used in drug discovery.[2][3][6][14]

Use in Biocatalysis

A notable application of **2-fluoropropanedioic acid** is as a substrate in engineered biocatalytic systems. For instance, it has been used as the starting material for the synthesis of 2-fluoro-3-

hydroxypropionic acid (2-F-3-HP) in *E. coli*.[\[13\]](#) This biotransformation is part of a synthetic pathway designed to produce fluorinated platform chemicals.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid

The following protocol is adapted from the literature for the bioconversion of 2-fluoromalonic acid (2-FMA).[\[13\]](#)

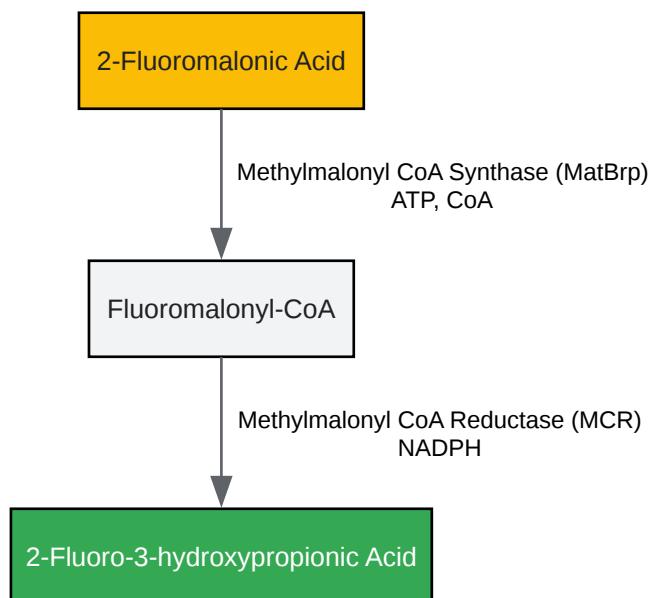
Materials:

- Engineered *E. coli* strain expressing the necessary enzymes (methylmalonyl CoA synthase and methylmalonyl CoA reductase).
- M9 minimal medium.
- Glucose.
- Magnesium sulfate (MgSO_4).
- 2-Fluoromalonic acid (2-FMA).

Procedure:

- Cell Culture: Grow the engineered *E. coli* strain in a suitable rich medium (e.g., LB) to a desired cell density.
- Induction: Induce the expression of the recombinant enzymes according to the specific requirements of the expression system (e.g., addition of IPTG).
- Biocatalysis:
 - Harvest the cells by centrifugation and resuspend them in M9 buffer (pH 7.0) to a final optical density at 600 nm (OD_{600}) of 30.
 - To the cell suspension, add 2-FMA to a final concentration of 4 mM, glucose to 8%, and MgSO_4 to 10 mM.

- Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24 hours.
- Analysis: Monitor the production of 2-fluoro-3-hydroxypropionic acid using analytical techniques such as HPLC-MS.



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Caption: Biocatalytic conversion of 2-fluoromalonic acid.

Mechanism of Action and Enzyme Inhibition

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or mechanism of action of **2-fluoropropanedioic acid** as an enzyme inhibitor. While fluorinated analogues of metabolic intermediates are known to act as enzyme inhibitors (e.g., fluoroacetate is a precursor to an aconitase inhibitor), no such role has been definitively established for **2-fluoropropanedioic acid**.^{[1][14][15]} Further research is required to elucidate any direct interactions with biological targets and its potential role in modulating signaling pathways.

Conclusion

2-Fluoropropanedioic acid is a fluorinated dicarboxylic acid with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While methods for the synthesis of its precursors are established, the

synthesis of the diacid itself requires careful control to avoid decarboxylation. Its application as a substrate in biocatalytic systems highlights its utility in the growing field of synthetic biology. However, a significant gap exists in the understanding of its direct biological activities and mechanism of action. Future research in these areas would be invaluable to fully realize the potential of this compound in drug discovery and development.

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- To cite this document: BenchChem. [2-Fluoropropanedioic Acid (CAS 473-87-0): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328766#2-fluoropropanedioic-acid-cas-number-473-87-0]

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